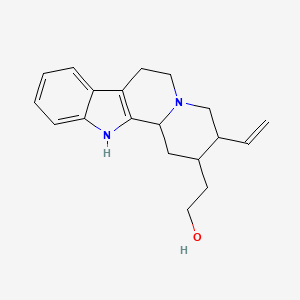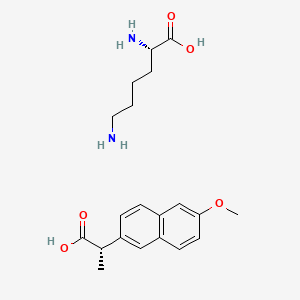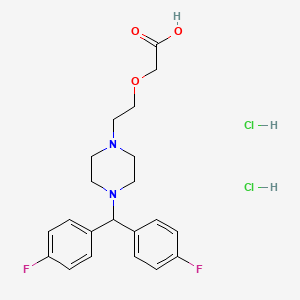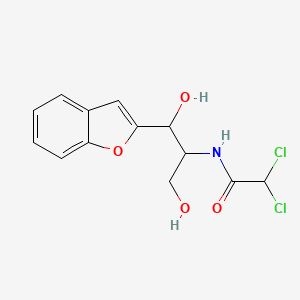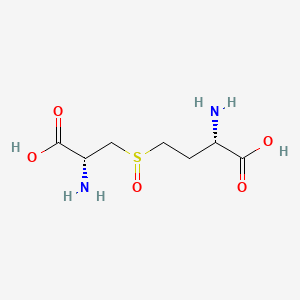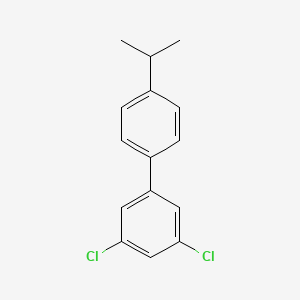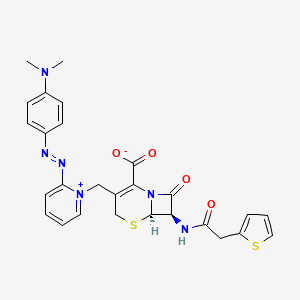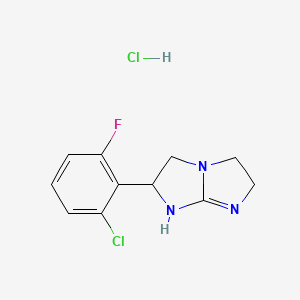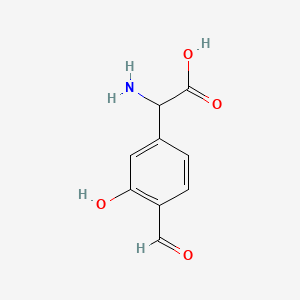
Forphenicine
Übersicht
Beschreibung
Forphenicine is a bacterial metabolite found in S. fulvoviridis and is known to inhibit alkaline phosphatase . It has been observed to inhibit the growth of HL-60 leukemia cells when used at a concentration of 10 µM . Forphenicine has also been found to increase survival in a guinea pig model of experimental autoimmune encephalomyelitis (EAE) .
Synthesis Analysis
Forphenicine was synthesized from dimethyl hydroxyterephthalate or DL-2-(3-hydroxyphenyl)glycine . It was prepared from L-forphenicinol by oxidation, thus establishing the configuration of forphenicine to be L .Molecular Structure Analysis
The molecular formula of Forphenicine is C9H9NO4 . The formal name is αS-amino-4-formyl-3-hydroxy-benzeneacetic acid .Wissenschaftliche Forschungsanwendungen
Immunological Effects
Forphenicine, and its derivative forphenicinol, have been studied for their effects on the immune system. Forphenicinol was found to enhance delayed-type hypersensitivity in mice and restore normal immune response in immuno-suppressed mice. It did not augment antibody formation but did stimulate phagocytosis by peritoneal macrophages and increased the production of colony-forming unit-granulocytes (CFU-G) in the presence of colony-stimulating factor. This suggests forphenicinol's potential as an immunomodifier (Ishizuka, Ishizeki, Masuda, Momose, Aoyagi, Takeuchi, Umezawa, 1982).
Impact on T and B Lymphocytes
A single dose of forphenicinol administered to patients showed a significant restoration of the normal proportion of T and B lymphocytes. This effect was particularly notable in individuals with 'low'-T and/or 'high'-B levels before drug administration, indicating its potential in modulating lymphocyte levels (Kumano, Nakai, Ishikawa, Koinumaru, Suzuki, Oizumi, Konno, 1985).
Resistance to Infection
Forphenicinol has been studied for its role in increasing resistance to Pseudomonas aeruginosa infections in mice. The study showed that forphenicinol enhanced the survival rate in mice infected with Pseudomonas, suggesting its potential application in increasing resistance to certain bacterial infections (Ishibashi, Harada, Takamoto, Shinoda, 1985).
Antitumor Effects
The combination of forphenicinol with chemotherapy agents like cyclophosphamide showed a synergistic effect in treating cancer. Forphenicinol alone also inhibited the growth of various tumors in mice, indicating its potential as a low-toxicity option for cancer treatment (Nitta, Tanaka, Takeuchi, 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKDGPKFCWPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973366 | |
| Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Forphenicine | |
CAS RN |
57784-96-0 | |
| Record name | Forphenicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057784960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



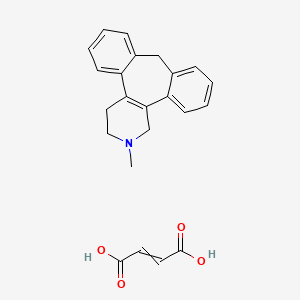
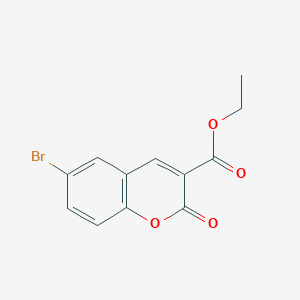
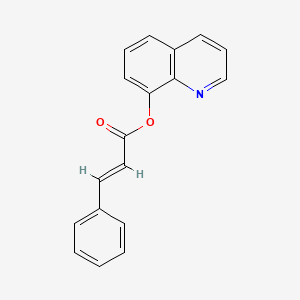

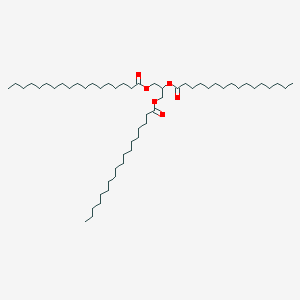
![4-[(4-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1219305.png)
